molecular formula C13H23F2NO4 B13684081 Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate

Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate

Cat. No.: B13684081
M. Wt: 295.32 g/mol
InChI Key: ADEZIMANHJHPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on the hexanoate chain. This compound is of significant interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate involves its interaction with biological molecules through its amino and ester functional groups. The Boc protecting group ensures selective reactions, while the fluorine atoms enhance the compound’s stability and reactivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (S)-2-(Boc-amino)-5,5-difluorohexanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s stability. The Boc protecting group allows for selective reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C13H23F2NO4

Molecular Weight

295.32 g/mol

IUPAC Name

ethyl 5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C13H23F2NO4/c1-6-19-10(17)9(7-8-13(5,14)15)16-11(18)20-12(2,3)4/h9H,6-8H2,1-5H3,(H,16,18)

InChI Key

ADEZIMANHJHPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.